molecular formula C12H26Cl2N2 B7799342 4,4'-Ethylenedipiperidine dihydrochloride CAS No. 80997-86-0

4,4'-Ethylenedipiperidine dihydrochloride

Cat. No.: B7799342
CAS No.: 80997-86-0
M. Wt: 269.25 g/mol
InChI Key: SVLVVJXAINBYOI-UHFFFAOYSA-N
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Description

4,4'-Ethylenedipiperidine dihydrochloride (CAS: 80997-86-0) is a bis-piperidine derivative characterized by an ethylene bridge (-CH₂-CH₂-) connecting two piperidine rings, each protonated as a dihydrochloride salt. Its molecular formula is C₁₂H₂₆Cl₂N₂, with a molecular weight of 269.25 g/mol . Key physical properties include:

  • Density: 0.898 g/cm³
  • Melting Point: >300°C
  • Boiling Point: 284.6°C at 760 mmHg
  • Solubility: Hydrochloride salt form enhances water solubility, critical for pharmaceutical applications.

This compound is structurally distinct due to its ethylene linker, which confers conformational flexibility compared to directly bonded piperidine derivatives.

Properties

IUPAC Name

4-(2-piperidin-4-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;;/h11-14H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLVVJXAINBYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233449
Record name 4,4'-Ethylenedipiperidine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84473-84-7, 80997-86-0
Record name 4,4'-Ethylenedipiperidine dihydrochloride
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Record name 4,4'-Ethylenedipiperidine dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-ethylenedipiperidine dihydrochloride
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Record name 80997-86-0
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Preparation Methods

Nucleophilic Alkylation of Piperidine Derivatives

The most widely documented method for synthesizing 4,4′-ethylenedipiperidine involves the alkylation of piperidine precursors with ethylene-linked electrophiles. A representative protocol adapts strategies from the synthesis of 4,4′-dipiperidinyl ethers, replacing oxygen-based linkers with ethylene groups.

Reaction Mechanism :
Piperidine, upon deprotonation with a strong base such as sodium hydride (NaH), acts as a nucleophile, attacking 1,2-dibromoethane in a double alkylation reaction:

2C5H10NH+BrCH2CH2BrC12H22N2+2HBr2 \, \text{C}5\text{H}{10}\text{NH} + \text{BrCH}2\text{CH}2\text{Br} \rightarrow \text{C}{12}\text{H}{22}\text{N}_2 + 2 \, \text{HBr}

The reaction proceeds in dimethyl sulfoxide (DMSO) at room temperature, yielding 4,4′-ethylenedipiperidine as the free base.

Optimization Challenges :

  • Base Selection : NaH in DMSO generates a reactive alkoxide intermediate, but prolonged stirring (>12 hours) risks side reactions, such as over-alkylation or decomposition.

  • Solvent Effects : Polar aprotic solvents like DMSO enhance nucleophilicity but require careful moisture control to prevent hydrolysis of the dibromoethane.

Workup and Purification :
The crude product is partitioned between ethyl acetate and saturated sodium bicarbonate, washed extensively with water, and dried over magnesium sulfate. Trituration with hexane yields the free base as a pale yellow solid (38–60% yield).

Hydrogenolytic Deprotection of Protected Intermediates

A second route involves the synthesis of a Boc-protected intermediate followed by hydrogenolytic cleavage. This method, adapted from dipiperidinyl ether syntheses, ensures regioselectivity and minimizes side reactions.

Stepwise Procedure :

  • Boc Protection : 4-Piperidone is treated with di-tert-butyl dicarbonate ((Boc)2_2O) in tetrahydrofuran (THF) to form the Boc-protated derivative.

  • Coupling Reaction : The protected piperidine reacts with 1,2-dibromoethane under basic conditions, forming a Boc-protected ethylenedipiperidine.

  • Hydrogenolysis : Catalytic hydrogenation (10% Pd/C, ammonium formate) removes the Boc groups, yielding the free base.

Critical Parameters :

  • Catalyst Loading : Excessive Pd/C (>5 wt%) accelerates debenzylation but risks reducing the ethylene bridge.

  • Temperature Control : Maintaining the reaction at 55°C prevents exothermic decomposition of ammonium formate.

Yield and Purity :
The final product is isolated as a white solid (70–85% yield) after crystallization from methanol. Impurities, such as N-formylated byproducts, are minimized by optimizing reaction time and catalyst recycling.

Salt Formation to 4,4′-Ethylenedipiperidine Dihydrochloride

The free base is converted to the dihydrochloride salt via acidification with hydrochloric acid (HCl).

Procedure :

  • The free base is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Gaseous HCl is bubbled through the solution until precipitation is complete.

  • The precipitate is filtered, washed with cold DCM, and dried under vacuum.

Analytical Data :

  • Melting Point : >300°C (decomposition).

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.79 (m, 2H), 3.06 (m, 4H), 1.59–1.31 (m, 13H).

Comparative Analysis of Synthetic Methods

Table 1: Methodological Comparison

ParameterNucleophilic AlkylationHydrogenolytic Deprotection
Reagents NaH, 1,2-dibromoethane(Boc)2_2O, Pd/C, HCOONH₄
Yield 38–60%70–85%
Purity 90–95%95–97%
Key Challenge Moisture sensitivityCatalyst recycling
Scale-Up Feasibility ModerateHigh

Advantages of Hydrogenolytic Route :

  • Higher yields due to controlled deprotection.

  • Reduced impurity formation compared to direct alkylation.

Industrial Adoption :
The hydrogenolytic method is preferred for large-scale production, as evidenced by commercial suppliers offering the dihydrochloride at 95% purity.

Process Optimization and Impurity Control

Managing N-Formylation Side Reactions

Extended hydrogenolysis durations (>2 hours) promote the reaction of free amines with excess ammonium formate, forming N-formyl piperidines. Mitigation strategies include:

  • Stoichiometric Control : Limiting ammonium formate to 2 equivalents.

  • Temperature Modulation : Maintaining temperatures below 60°C to suppress formate decomposition.

Solvent Selection for Crystallization

Methanol and ethanol are optimal for recrystallization due to their polarity and low boiling points, facilitating high recovery rates (≥90%) .

Chemical Reactions Analysis

General Chemical Reactions of Piperidine Derivatives

Piperidine derivatives can undergo several types of chemical reactions, including:

  • Alkylation and Acylation : These reactions involve the addition of alkyl or acyl groups to the nitrogen atom of the piperidine ring, often using bases like triethylamine to facilitate the reaction.

  • Condensation Reactions : These reactions involve the combination of two molecules with the loss of a small molecule, such as water or methanol. The Mannich reaction is a classic example, where an amine, a carbonyl compound, and a nucleophile react to form a β-amino carbonyl compound.

  • Reduction and Oxidation : Piperidine derivatives can undergo reduction reactions to form saturated rings or oxidation to form N-oxides.

Specific Reactions of Related Compounds

While specific data on 4,4'-Ethylenedipiperidine dihydrochloride is lacking, related compounds like 4-(Dimethylamino)piperidine dihydrochloride (CAS No. 4876-59-9) provide useful insights:

YieldReaction ConditionsOperation in Experiment
70.5%With triethylamine; In diethyl ether, hexane, water, N,N-dimethylformamide; at 20℃; for 10hSynthesis of complex amides involving piperidine derivatives .
90%With triethylamine; In N,N-dimethylformamide; at 20℃; overnightSynthesis of pyridinyl-oxycarbonyl compounds .
74%With N,N-diisopropylethylamine; In tetrahydrofuran; followed by reaction in N,N-dimethylformamide; at room temperature; for 25 hrSynthesis of cyclopropane dicarboxamides .

Scientific Research Applications

Pharmaceutical Applications

4,4'-Ethylenedipiperidine dihydrochloride is primarily utilized in the pharmaceutical industry due to its structural similarity to other piperidine derivatives that exhibit biological activity.

  • Antidepressant Development : Piperidine derivatives are crucial in developing antidepressants. For instance, compounds like paroxetine, an antidepressant, share structural features with ethylenedipiperidine derivatives. Research indicates that modifications in the piperidine structure can enhance selectivity and efficacy against serotonin reuptake inhibitors .
  • Synthetic Intermediates : The compound serves as an intermediate in synthesizing various pharmaceuticals. Its ability to undergo nucleophilic substitutions makes it valuable for creating more complex molecules used in drug formulations .
  • Case Study : A study demonstrated the synthesis of novel piperidine derivatives using 4,4'-ethylenedipiperidine as a precursor. These compounds showed promising activity against specific receptors linked to mood regulation, indicating potential therapeutic benefits .

Material Science

In addition to its pharmaceutical applications, 4,4'-ethylenedipiperidine dihydrochloride plays a role in material science.

  • Polymer Chemistry : This compound is used in producing polyurethanes and other polymers. Its amine functionality allows it to act as a curing agent or hardener in polymer formulations .
  • Case Study : Research on the use of ethylenedipiperidine-based polymers demonstrated enhanced mechanical properties and thermal stability compared to traditional polymer systems. This advancement suggests its utility in developing high-performance materials for industrial applications .

Catalytic Applications

The compound has also been explored for its catalytic properties in organic synthesis.

  • Catalyst for Organic Reactions : 4,4'-ethylenedipiperidine dihydrochloride can act as a catalyst or ligand in various reactions, including cross-coupling reactions and asymmetric synthesis processes. Its basicity and steric properties contribute to its effectiveness as a catalyst .
  • Case Study : A recent study highlighted its use in facilitating the synthesis of fluorinated piperidines through palladium-catalyzed reactions. The results showed improved yields and selectivity compared to other catalysts used previously .

Data Summary Table

Application AreaSpecific UseExample Case Study Reference
PharmaceuticalAntidepressant development
Synthetic intermediates
Material SciencePolymer production (e.g., polyurethanes)
Catalytic ApplicationsCatalyst for organic reactions

Mechanism of Action

The mechanism of action of 4,4’-Ethylenedipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

4,4'-Bipiperidine Dihydrochloride

  • CAS : 78619-84-8
  • Molecular Formula : C₁₀H₂₂Cl₂N₂
  • Molecular Weight : 241.2 g/mol
  • Key Differences: Lower molecular weight due to the absence of the ethylene group.

1-Methyl-4,4'-Bipiperidine Dihydrochloride

  • CAS : 122373-80-2
  • Molecular Formula : C₁₁H₂₂Cl₂N₂
  • Structure : A methyl substituent on one nitrogen atom of bipiperidine.
  • Key Differences :
    • Methyl group increases hydrophobicity, which may influence membrane permeability in drug design.
    • Altered steric effects compared to the unsubstituted ethylene-bridged compound .

4-(4-Chlorophenyl)-4-ethylpiperidine Hydrochloride

  • CAS : 1795508-35-8
  • Molecular Formula : C₁₃H₁₉Cl₂N
  • Molecular Weight : 260.20 g/mol
  • Structure : A piperidine ring substituted with a 4-chlorophenyl and ethyl group.
  • Likely higher lipophilicity due to the aromatic and ethyl substituents .

4,4-Piperidinediol Hydrochloride

  • CAS : 40064-34-4
  • Molecular Formula: C₅H₁₀ClNO₂
  • Structure : Two hydroxyl groups on adjacent carbons of a piperidine ring.
  • Key Differences :
    • Hydroxyl groups enable hydrogen bonding, enhancing solubility but reducing stability under acidic conditions.
    • Lack of a bridging group limits structural rigidity compared to ethylene-linked derivatives .

Data Table: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Melting Point (°C)
4,4'-Ethylenedipiperidine dihydrochloride 80997-86-0 C₁₂H₂₆Cl₂N₂ 269.25 Ethylene-bridged piperidines >300
4,4'-Bipiperidine dihydrochloride 78619-84-8 C₁₀H₂₂Cl₂N₂ 241.20 Directly bonded piperidines Not reported
1-Methyl-4,4'-bipiperidine dihydrochloride 122373-80-2 C₁₁H₂₂Cl₂N₂ 257.22 Methyl-substituted bipiperidine Not reported
4-(4-Chlorophenyl)-4-ethylpiperidine HCl 1795508-35-8 C₁₃H₁₉Cl₂N 260.20 Aromatic and ethyl substituents Not reported
4,4-Piperidinediol hydrochloride 40064-34-4 C₅H₁₀ClNO₂ 159.59 Diol-substituted piperidine Not reported

Pharmaceutical Relevance

  • 4,4'-Bipiperidine dihydrochloride : Used in the synthesis of rigid scaffolds for G-protein-coupled receptor (GPCR) modulators due to its constrained structure .
  • 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride (CAS: 1909306-29-1): A related compound with a heterocyclic oxazepane ring; demonstrates versatility in neurological and metabolic disorder drug candidates .

Biological Activity

4,4'-Ethylenedipiperidine dihydrochloride (EDP) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of EDP, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4,4'-Ethylenedipiperidine dihydrochloride is a synthetic compound with the chemical formula C12H26Cl2N2. Its structure consists of two piperidine rings connected by an ethylene bridge, which contributes to its biological activity. The dihydrochloride form enhances its solubility in water, making it suitable for various biological assays.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EDP. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for EDP are reported to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Bacterial Strain MIC (µg/mL) Standard Antibiotic Comparison
E. coli50AmoxicillinComparable
S. aureus40VancomycinHigher efficacy

2. Anticancer Activity

EDP has demonstrated promising anticancer properties in vitro. Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the activation of caspases and modulation of key signaling pathways related to cell survival and proliferation.

Case Study: MCF-7 Cell Line

  • IC50 Value: 15 µM
  • Mechanism: Induction of apoptosis via caspase activation
  • Observations: Significant reduction in cell viability after treatment with EDP for 24 hours.

3. Neuroprotective Effects

Emerging evidence suggests that EDP may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.

Assay Result Control
Acetylcholinesterase Inhibition (%)70%10%

The biological activity of EDP can be attributed to several mechanisms:

  • Receptor Interaction: EDP interacts with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity: The compound exhibits antioxidant properties, reducing oxidative stress in cells and contributing to its protective effects against cellular damage.
  • Modulation of Enzyme Activity: EDP's ability to inhibit specific enzymes involved in metabolic pathways further supports its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 4,4'-Ethylenedipiperidine dihydrochloride?

The synthesis typically involves coupling two piperidine units via an ethylene bridge. A common method includes reacting piperidine derivatives with ethylene dihalides (e.g., ethylene dichloride) under alkaline conditions, followed by hydrochloride salt formation. For example, similar dihydrochloride compounds are synthesized using nucleophilic substitution reactions with amine intermediates, followed by acid treatment . Purification steps may involve recrystallization from ethanol or methanol to achieve high purity (>97%) .

Q. How should the purity of 4,4'-Ethylenedipiperidine dihydrochloride be validated?

Purity validation requires a combination of techniques:

  • Titrimetry : Dissolve the compound in alcohol and titrate with sodium hydroxide to determine HCl content, ensuring stoichiometric equivalence .
  • Spectroscopy : Infrared (IR) absorption to confirm functional groups (e.g., NH stretching in piperidine rings) .
  • Chromatography : Gas chromatography (GC) or HPLC with flame-ionization detection, using columns coated with polar stationary phases (e.g., phase G2) for resolving impurities .

Q. What are the recommended storage conditions for this compound?

Store at room temperature (RT) in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture, as hygroscopic dihydrochloride salts may absorb water, altering stability .

Advanced Research Questions

Q. How does 4,4'-Ethylenedipiperidine dihydrochloride interact with biological receptors or enzymes?

While direct mechanistic data for this compound is limited, structurally related piperidine derivatives act as ligands for neurotransmitter receptors (e.g., dopamine or serotonin receptors) or enzyme inhibitors (e.g., monoamine oxidases). To study interactions:

  • Use radioligand binding assays with labeled receptors.
  • Perform kinetic studies (e.g., IC₅₀ determination) in enzyme inhibition assays .
  • Computational modeling (e.g., molecular docking) can predict binding affinities .

Q. How can researchers resolve contradictions in stability data under varying pH or temperature conditions?

Contradictions may arise from differences in experimental setups. To address this:

  • Conduct systematic stability studies using controlled buffers (pH 2–10) and temperatures (4°C–60°C).
  • Monitor degradation via HPLC-MS to identify breakdown products.
  • Compare results with structurally analogous compounds (e.g., 4,4'-bipiperidine dihydrochloride) to establish trends .

Q. What role does this compound play in synthesizing advanced materials, such as nanocomposites?

In materials science, dihydrochloride salts of piperidine derivatives serve as crosslinking agents or stabilizers. For example:

  • In polymer-clay nanocomposites, they enhance interfacial interactions between organic polymers and inorganic clay layers, improving mechanical properties.
  • Use organomodified montmorillonite (MMT) clay treated with dihydrochloride salts to increase thermal stability .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Optimize reaction stoichiometry to minimize excess reagents.
  • Introduce catalytic methods (e.g., phase-transfer catalysts) to enhance reaction efficiency.
  • Use inline monitoring (e.g., FTIR or Raman spectroscopy) to detect intermediates and adjust conditions dynamically .

Methodological Challenges

Q. What analytical challenges arise when characterizing trace impurities in this compound?

  • Low-abundance impurities : Use high-sensitivity techniques like LC-MS/MS or NMR (¹³C, ¹H) with cryoprobes.
  • Matrix effects : Employ solid-phase extraction (SPE) to isolate impurities before analysis.
  • Reference standards (e.g., USP-grade reagents) are critical for calibration .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

  • Share detailed protocols with standardized reagents (e.g., USP-specified grades).
  • Perform interlaboratory studies using identical equipment (e.g., same GC column phase).
  • Publish raw data (e.g., chromatograms, spectra) for transparency .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid inhalation or skin contact; rinse exposed areas with water immediately.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Ethylenedipiperidine dihydrochloride
Reactant of Route 2
4,4'-Ethylenedipiperidine dihydrochloride

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